Fluxapyroxad

Description

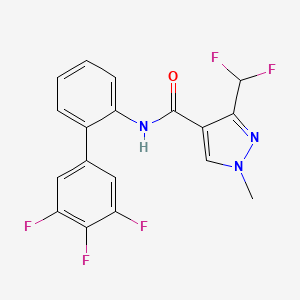

Structure

3D Structure

Propriétés

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F5N3O/c1-26-8-11(16(25-26)17(22)23)18(27)24-14-5-3-2-4-10(14)9-6-12(19)15(21)13(20)7-9/h2-8,17H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSGXWCSHSVPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058215 | |

| Record name | Fluxapyroxad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907204-31-3 | |

| Record name | Fluxapyroxad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907204-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluxapyroxad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907204313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluxapyroxad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl) pyrazole-4-carboxamide; fluxapyroxad | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUXAPYROXAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U8P4NAR2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Developed by BASF, it is a potent inhibitor of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[2] This inhibition disrupts the fungal cell's energy supply and the availability of building blocks for essential cellular components, ultimately leading to the cessation of fungal growth, including spore germination, germ tube elongation, and mycelial spread.[1] This document provides a detailed overview of the chemical structure and synthesis of this compound.

Chemical Structure and Properties

This compound is chemically identified as 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[1] It is an aromatic amide formed from the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid and 3',4',5'-trifluorobiphenyl-2-amine.[3][4]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | [1] |

| CAS Number | 907204-31-3 | [1][3] |

| Molecular Formula | C₁₈H₁₂F₅N₃O | [1] |

| Molecular Weight | 381.31 g/mol | [5] |

| Melting Point | 156.8 °C | [5] |

| Solubility in DMSO | 27.50 mg/mL (72.12 mM) | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. The primary intermediates are:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

3',4',5'-trifluorobiphenyl-2-amine

The final step is the amidation of the aniline intermediate with the pyrazole carboxylic acid (or its acid chloride derivative).[7]

Experimental Protocols

1. Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A common synthesis route for this key intermediate involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methyl hydrazine and subsequent hydrolysis.[8] Alternative methods have also been developed to optimize large-scale production.[9][10]

-

Step 1: Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride.

-

Step 2: Cyclization: The product from the previous step is then treated with methyl hydrazine to form the pyrazole ring. This reaction may produce isomeric products.

-

Step 3: Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[8]

2. Synthesis of 3',4',5'-trifluorobiphenyl-2-amine

This aniline derivative can be synthesized via a manganese dioxide-mediated Gomberg-Bachmann type reaction.[7][11]

-

Reaction: A solution of 3,4,5-trifluorophenylhydrazine (0.90 mmol) in acetonitrile (2 mL) is added dropwise to a suspension of aniline (18.0 mmol) and manganese dioxide (4.50 mmol) in acetonitrile (5 mL) with stirring.

-

Work-up: After the reaction is complete, the mixture is filtered through celite and washed with ethyl acetate. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (hexane/EtOAc = 10:1 → 4:1) to yield 3',4',5'-trifluorobiphenyl-2-amine.[11]

3. Final Amidation to this compound

The final step involves the formation of an amide bond between the two key intermediates.[11]

-

Activation of the Carboxylic Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is typically converted to its more reactive acid chloride derivative, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride, using a chlorinating agent like thionyl chloride.[12]

-

Amidation Reaction: A solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (0.45 mmol) in toluene (300 µL) is added dropwise to a solution of 3',4',5'-trifluorobiphenyl-2-amine at 55 °C and stirred.

-

Work-up and Purification: Upon completion, the reaction mixture is heated to 70°C and washed with 2N HCl, saturated sodium bicarbonate solution, and water. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (hexane/EtOAc = 2:1) to obtain this compound.[11]

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[2] By blocking SDH, this compound disrupts cellular respiration and energy production in fungi.

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined chemical structure and a synthetic pathway that relies on the coupling of two key intermediates. Its mode of action, through the potent inhibition of succinate dehydrogenase, provides broad-spectrum control of various fungal pathogens in a wide range of crops. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 907204-31-3,this compound | lookchem [lookchem.com]

- 5. fao.org [fao.org]

- 6. This compound | Antifungal | TargetMol [targetmol.com]

- 7. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. thieme.de [thieme.de]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

physical and chemical properties of fluxapyroxad technical grade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] It is a systemic fungicide with preventative and curative properties, effective against a wide range of fungal pathogens in various crops.[3][4] The technical grade active ingredient is the basis for formulated end-use products. This guide provides an in-depth overview of the core physical and chemical properties of this compound technical grade, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The physical and chemical properties of this compound technical grade are crucial for understanding its environmental fate, behavior, and for the development of effective formulations. The following tables summarize the key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Common Name | This compound | [1][2] |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | [1][2] |

| CAS Number | 907204-31-3 | [1][2] |

| Molecular Formula | C₁₈H₁₂F₅N₃O | [1][2] |

| Molecular Weight | 381.31 g/mol | [1][2] |

| Physical Form | White to beige solid (fine crystalline powder) | [1][2] |

| Odor | Odorless | [1] |

| Melting Point | 156.8 °C | [1][2] |

| Decomposition Temperature | ~230 °C | [1][2] |

| Density | 1.47 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 2.7 x 10⁻⁹ Pa (at 20 °C); 8.1 x 10⁻⁹ Pa (at 25 °C) | [1] |

Table 2: Solubility Properties of this compound

| Property | Value (at 20 °C) | Reference |

| Water Solubility | 3.78 mg/L (pH 4.01)3.88 mg/L (pH 5.84)3.44 mg/L (pH 7.00)3.84 mg/L (pH 9.00) | [1] |

| Solubility in Organic Solvents | Acetone: >250 g/LAcetonitrile: 167.6 g/LDichloromethane: 146.1 g/LEthyl acetate: 123.3 g/LMethanol: 53.4 g/LToluene: 20.0 g/Ln-Octanol: 4.69 g/Ln-Heptane: 0.106 g/L | [1][2] |

| Partition Coefficient (n-octanol/water) | log Kₒw = 3.09 | [1] |

Table 3: Stability and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Hydrolysis | Stable in aqueous solutions at pH 4, 7, and 9. | [1][3] |

| Aqueous Photolysis | Not a significant degradation pathway. | [1] |

| Storage Stability | Stable for at least two years under normal storage conditions. | [1] |

| UV Absorption (at pH 5.9) | ε = 44100 L mol⁻¹ cm⁻¹ at 193 nmε = 24010 L mol⁻¹ cm⁻¹ at 230 nmε = 978 L mol⁻¹ cm⁻¹ at 290 nm | [1] |

Experimental Protocols

The determination of the physical and chemical properties of chemical substances is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Generic Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physicochemical property according to OECD guidelines.

Caption: General workflow for determining a physicochemical property.

Key Experimental Methodologies

-

Melting Point/Melting Range (OECD 102): The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs. Common methods include the capillary tube method (in a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC). The reported value is often a range, indicating the temperatures of the initial and final stages of melting.

-

Density of Solids (OECD 109): The density of a solid can be determined using methods such as the pycnometer method or the hydrostatic balance. The pycnometer method involves measuring the mass of the substance and the volume it displaces in a liquid of known density. The hydrostatic balance determines the density from the difference in the weight of the sample in air and when submerged in a liquid of known density.

-

Vapor Pressure (OECD 104): Vapor pressure, a measure of a substance's volatility, can be determined by several methods depending on the expected pressure range. For substances with very low vapor pressure like this compound, methods such as the gas saturation method or effusion methods (Knudsen cell or isothermal thermogravimetry) are typically employed. These methods measure the mass of substance transported by a known volume of gas or escaping through a small orifice over time.

-

Water Solubility (OECD 105): The water solubility is determined by establishing a saturated solution of the substance in water at a constant temperature. The concentration of the substance in the aqueous phase is then measured analytically. The two primary methods are the column elution method (for poorly soluble substances) and the flask method (for more soluble substances). Given this compound's low water solubility, the column elution method is appropriate.

-

Partition Coefficient (n-octanol/water) (OECD 107 & 117): The n-octanol/water partition coefficient (Kₒw) is a measure of a substance's lipophilicity. It can be determined by the shake-flask method (OECD 107), where the substance is partitioned between n-octanol and water, and the concentrations in both phases are measured. Alternatively, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the log Kₒw of standard compounds.

-

Hydrolysis as a Function of pH (OECD 111): This test evaluates the abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9). Sterile aqueous buffer solutions containing the test substance are incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.

-

Phototransformation of Chemicals in Water (OECD 316): This study assesses the degradation of a chemical due to direct absorption of light. A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight. The concentration of the substance is monitored over time to determine the rate of phototransformation. Dark controls are run in parallel to differentiate between photochemical and other degradation processes.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of energy production (ATP synthesis) and the depletion of essential building blocks for cellular components.[1][5] This ultimately results in the inhibition of spore germination, germ tube elongation, and mycelial growth.[1][2][3]

Caption: this compound inhibits Complex II of the mitochondrial respiratory chain.

Conclusion

This technical guide provides a consolidated resource on the fundamental physical and chemical properties of this compound technical grade. The data, presented in a structured format, alongside references to standardized experimental protocols, offers a valuable tool for researchers, scientists, and professionals in drug and pesticide development. A clear understanding of these properties is essential for the safe handling, effective formulation, and environmental risk assessment of this important fungicide.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Fluxapyroxad: A Deep Dive into Mammalian Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and biotransformation of the fungicide fluxapyroxad in mammalian systems. The information presented is collated from various scientific studies and regulatory assessments, offering an in-depth resource for professionals in research and development.

Executive Summary

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, undergoes extensive metabolism in mammals following oral exposure. It is rapidly and moderately absorbed, widely distributed, and primarily eliminated through the feces. The biotransformation of this compound is complex, involving a multitude of metabolites generated through key pathways including N-demethylation of the pyrazole ring and hydroxylation of the trifluorobiphenyl ring, followed by conjugation reactions. The liver is the primary site of metabolism, where this compound has been shown to induce cytochrome P450 enzymes via activation of the Constitutive Androstane Receptor (CAR).

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile of this compound has been predominantly characterized in studies using Wistar rats.

Absorption

Following oral administration, this compound is rapidly and moderately absorbed from the gastrointestinal tract. Approximately 65-80% of the administered dose is absorbed.[1][2]

Distribution

Once absorbed, this compound is widely distributed throughout the body. The highest concentrations of radioactivity in studies with radiolabeled this compound were found in the liver, thyroid, and adrenal glands.[1][2] Despite its wide distribution, there is a low potential for bioaccumulation, with radioactivity levels in all tissues declining over time.[2]

Metabolism (Biotransformation)

This compound is extensively metabolized in mammals, with approximately 50 different metabolites being identified in rat studies.[1][2] The primary metabolic transformations are:

-

N-demethylation of the pyrazole ring.

-

Hydroxylation of the trifluorobiphenyl ring.

-

Conjugation of the hydroxylated metabolites with glucuronic acid or glutathione.[1][2]

Key identified metabolites include:

-

M700F008: Desmethyl-fluxapyroxad.

-

M700F048: N-glucoside of M700F008.

-

M700F009 and M700F010: Hydroxylated metabolites.[3]

-

M700F125: A glucuronide conjugate.

-

M700F127: A glutathione conjugate.

Excretion

The primary route of elimination for this compound and its metabolites is via the feces, accounting for 70-85% of the administered dose.[1] A smaller portion is excreted in the urine. Excretion is rapid, with 61-83% of the dose being eliminated within 48 hours of administration.[1] Biliary excretion has been identified as a major contributor to the fecal elimination, accounting for 51-64% of the dose.[2]

Quantitative Data on this compound ADME

The following tables summarize the available quantitative data from mammalian studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [1][2]

| Parameter | Value |

| Absorption | |

| Oral Bioavailability | 65 - 80% |

| Distribution | |

| Primary Tissues | Liver, Thyroid, Adrenals |

| Bioaccumulation Potential | Low |

| Excretion (within 48 hours) | |

| Total Excretion | 61 - 83% |

| Fecal Excretion | 70 - 85% |

| Biliary Excretion | 51 - 64% |

Table 2: Major Metabolites of this compound Identified in Mammals

| Metabolite ID | Description | Metabolic Reaction |

| M700F008 | Desmethyl-fluxapyroxad | N-demethylation |

| M700F048 | N-glucoside of M700F008 | N-glucosidation |

| M700F009 | Hydroxylated metabolite | Hydroxylation |

| M700F010 | Hydroxylated metabolite | Hydroxylation |

| M700F125 | Glucuronide conjugate | Glucuronidation |

| M700F127 | Glutathione conjugate | Glutathione conjugation |

Experimental Protocols

The following section outlines a typical experimental protocol for an in vivo metabolism study of this compound in rats, based on descriptions from available literature.

In Vivo Oral Gavage Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following a single oral dose in rats.

Materials:

-

Test Substance: 14C-radiolabeled this compound.

-

Animal Model: Male and female Wistar rats.

-

Dosing Vehicle: e.g., 0.5% aqueous carboxymethylcellulose.

-

Metabolism Cages: For separate collection of urine and feces.

-

Analytical Instrumentation: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Acclimatization: Animals are acclimated to laboratory conditions and housed individually in metabolism cages for a period before dosing.

-

Dosing: Rats are administered a single oral gavage dose of 14C-fluxapyroxad. Multiple dose groups are typically included (e.g., a low dose and a high dose).

-

Sample Collection:

-

Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dose.

-

Blood samples are collected at various time points to determine the pharmacokinetic profile.

-

At the end of the study, animals are euthanized, and tissues (liver, kidney, fat, muscle, etc.) are collected.

-

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in urine, feces, and tissues is determined by LSC to calculate mass balance.

-

Metabolite Profiling: Urine, feces, and tissue extracts are analyzed by HPLC-RAM to separate and quantify the parent compound and its metabolites.

-

Metabolite Identification: The structure of the metabolites is elucidated using LC-MS/MS.

-

-

Data Analysis: The data is used to calculate absorption, distribution, and excretion percentages. The metabolic pathways are proposed based on the identified metabolites.

Visualizations of Metabolic and Signaling Pathways

Metabolic Pathway of this compound in Mammals

Caption: Proposed metabolic pathway of this compound in mammals.

Signaling Pathway for Cytochrome P450 Induction by this compound

Caption: CAR-mediated induction of CYP2B enzymes by this compound.

Experimental Workflow for a Rat Metabolism Study

Caption: General workflow for an in vivo metabolism study of this compound.

Conclusion

This compound exhibits a predictable and well-characterized metabolic profile in mammals. Its biotransformation is extensive, leading to a large number of metabolites that are primarily excreted in the feces. The induction of hepatic enzymes via the CAR signaling pathway is a key toxicological consideration. This technical guide provides a foundational understanding of these processes, which is crucial for the risk assessment and continued development of this and other similar compounds. Further research to quantify the relative abundance of the major metabolites in different mammalian species would provide a more complete picture of its metabolic fate.

References

The Environmental Fate and Degradation of Fluxapyroxad in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxapyroxad is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in various crops. Understanding its behavior in the soil environment is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Physicochemical Properties

The environmental behavior of this compound is influenced by its physicochemical properties. It is characterized by low water solubility and a moderate octanol-water partition coefficient, suggesting a tendency to associate with organic matter in the soil.

| Property | Value | Reference |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | |

| CAS Number | 907204-31-3 | |

| Molecular Formula | C₁₈H₁₂F₅N₃O | [1] |

| Molar Mass | 381.31 g/mol | [1] |

| Water Solubility | 3.44 mg/L (at 20°C, pH 7) | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.1 |

Environmental Fate and Degradation Pathways

The dissipation of this compound in soil is a slow process governed by a combination of biotic and abiotic factors. The primary route of degradation is through microbial activity, while processes such as photolysis and hydrolysis play a minor role.

Biotic Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil. The rate of degradation is significantly influenced by soil properties such as organic matter content, oxygen levels, and pH.[2] Studies have shown that soils with higher organic matter and oxygen content, along with a neutral pH, tend to exhibit a higher potential for this compound degradation, likely due to stimulated microbial activity.[2]

Aerobic Degradation: Under aerobic conditions, this compound is persistent, with half-life (DT50) values ranging from 70 to over 2850 days. The primary degradation pathway involves two major metabolites:

-

M700F001: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

M700F002: 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

The formation of these metabolites occurs through the cleavage of the carboxamide bridge of the parent compound to yield M700F001, which is subsequently demethylated to form M700F002. While M700F001 is transformed relatively quickly in soil, M700F002 shows persistence similar to the parent compound.

Anaerobic Degradation: In the absence of oxygen, the degradation of this compound is even slower than in aerobic conditions. The degradation pathway is similar, with the formation of M700F001; however, the subsequent demethylation to M700F002 is significantly reduced or absent.

Abiotic Degradation

Photolysis: Laboratory studies have indicated that photolysis is not a significant degradation pathway for this compound on the soil surface. The degradation rates in the presence of light are not significantly different from those in dark controls.

Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH values.[3]

Mobility in Soil

The mobility of this compound in soil is considered to be low to moderate. Its tendency to adsorb to soil particles, particularly organic carbon, limits its potential for leaching into groundwater. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to assess this mobility.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation and mobility of this compound in soil from various studies.

Table 1: Aerobic and Anaerobic Soil Degradation Half-Lives (DT50) of this compound

| Soil Type | Organic Carbon (%) | pH | DT50 (days) - Aerobic | DT50 (days) - Anaerobic | Reference |

| Loamy Sand (WI) | 2.4 | 7.9 | 387 | - | |

| Loam (NJ) | - | - | - | 591 | |

| Various soils | - | - | 70 - 2850 | - | |

| Hunan (HN) soil | - | - | ≥157.6 | Slower than aerobic | [2] |

| Shanxi (SX) soil | - | - | ≥157.6 | Slower than aerobic | [2] |

| Jiangsu (JS) soil | - | - | ≥157.6 | Slower than aerobic | [2] |

| Heilongjiang (HLJ) soil | - | - | ≥157.6 | Slower than aerobic | [2] |

Table 2: Soil Adsorption Coefficient (Koc) of this compound

| Soil Type | Organic Carbon (%) | Koc (mL/g) | Mobility Classification | Reference |

| Various soils | - | 320 - 1108 | Low to Moderate |

Experimental Protocols

The environmental fate of this compound in soil is typically investigated using standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Caption: Workflow for OECD 307 study.

Methodology:

-

Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation then proceeds in the dark.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals throughout the incubation period. The samples are extracted, and the concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is employed to assess the mobility of a chemical in soil by determining its adsorption and desorption characteristics.

Experimental Workflow:

Caption: Workflow for OECD 106 study.

Methodology:

-

Preparation: A series of soil-water suspensions are prepared with a known concentration of the test substance.

-

Equilibration: The suspensions are agitated for a predetermined period to allow equilibrium to be reached between the adsorbed and dissolved phases of the test substance.

-

Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation: The amount of the test substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. This is used to determine the soil-water distribution coefficient (Kd), which is then normalized to the soil's organic carbon content to obtain the Koc value.

-

Desorption: The potential for the adsorbed substance to be released back into the soil solution is assessed by replacing the supernatant with a fresh solution and re-equilibrating.

Visualizations

This compound Degradation Pathway in Soil

The primary degradation pathway of this compound in soil involves the formation of two major metabolites, M700F001 and M700F002.

Caption: Degradation of this compound in soil.

Conclusion

This compound is a persistent fungicide in the soil environment, with degradation primarily occurring through microbial processes under aerobic conditions. Its low to moderate mobility, attributed to its tendency to adsorb to soil organic matter, suggests a limited potential for leaching. The principal degradation pathway involves the formation of two main metabolites, M700F001 and M700F002. A thorough understanding of these environmental fate characteristics, guided by standardized experimental protocols, is essential for the responsible management and risk assessment of this agricultural chemical.

References

absorption, distribution, metabolism, and excretion (ADME) studies of fluxapyroxad

An In-depth Technical Guide to the ADME of Fluxapyroxad

Introduction

This compound, a second-generation carboxamide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1] This mode of action disrupts fungal energy production and the synthesis of essential cellular components, thereby inhibiting spore germination, germ tube formation, and mycelial growth.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for assessing its safety and risk to non-target organisms, including humans. This guide provides a detailed technical overview of the ADME properties of this compound, compiled from toxicological and pharmacokinetic studies, primarily in rat models.

Absorption

Studies in rats indicate that this compound is rapidly and moderately well absorbed from the gastrointestinal tract following oral administration.

-

Oral Absorption: The extent of absorption is estimated to be between 65% and 80% of the administered dose. This rate appears to be independent of the dose level or the sex of the animal.[2]

-

Time to Maximum Concentration (Tmax): The time to reach peak plasma concentrations is dose-dependent. In rats, Tmax was observed at 1 hour for a low dose (5 mg/kg bw), 8 hours for a mid-dose (50 mg/kg bw), and 24 hours for a high dose (500 mg/kg bw).[2][3]

-

Dermal Absorption: An in vivo rat study identified a dermal absorption factor of 8.4%, indicating low absorption through the skin.[3]

Table 1: Pharmacokinetic Parameters for Absorption in Rats

| Parameter | Value | Species | Study Notes |

| Oral Absorption Rate | 65 - 80% | Rat | Independent of dose and sex.[2] |

| Dermal Absorption Rate | 8.4% | Rat | In vivo study.[3] |

| Tmax (Low Dose) | ~1 hour | Rat | 5 mg/kg bw oral dose.[2][3] |

| Tmax (Mid Dose) | ~8 hours | Rat | 50 mg/kg bw oral dose.[2] |

| Tmax (High Dose) | ~24 hours | Rat | 500 mg/kg bw oral dose.[2][3] |

| Cmax (Low Dose) | 1.85 / 1.57 µg Eq/g (M/F) | Rat | 5 mg/kg bw oral dose.[3] |

| Cmax (High Dose) | 65.31 / 66.08 µg Eq/g (M/F) | Rat | 500 mg/kg bw oral dose.[3] |

Distribution

Following absorption, this compound is widely distributed throughout the body. However, there is no evidence of significant accumulation in tissues.

-

Tissue Distribution: The highest concentrations of radioactivity have been consistently found in the liver, thyroid, and adrenal glands.[1][2] The gastrointestinal tract and its contents also show high concentrations.

-

Residue Levels: Very little this compound was retained in tissues 7 days after dosing, indicating efficient clearance.[2] In lactating goats, this compound was a major residue in milk, muscle, and fat, but a minor component in the liver and kidney.[2]

Table 2: Tissue Distribution of this compound in Rats

| Tissue | Relative Concentration | Species | Study Notes |

| Liver | High | Rat | [1][2][3] |

| Thyroid | High | Rat | [1][2][3] |

| Adrenals | High | Rat | [1][2] |

| Kidneys | Moderate | Rat | [1][2] |

| Fat | High (in goats) | Goat | [2] |

| Milk | High (in goats) | Goat | [2] |

Metabolism

This compound undergoes extensive metabolism in rats, yielding approximately 50 different metabolites.[2] The biotransformation occurs primarily through two main pathways, without cleavage of the central carboxamide bond.[1][2]

The primary metabolic reactions are:

-

N-demethylation: Occurs at the pyrazole ring, leading to metabolites like M700F008.[1][2]

-

Fluorine Loss: Replacement of a fluorine atom on the biphenyl ring, presumably by a hydroxyl group.[2]

-

Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid or glutathione.[1][2]

The plant metabolite M700F048 follows a similar metabolic route to this compound, degrading to the common metabolite M700F008, followed by hydroxylation and conjugation.

Excretion

Excretion of this compound and its metabolites is rapid and occurs primarily through the faeces.

-

Primary Route: Faecal excretion is the main route of elimination in rats.[2]

-

Excretion Rate: The majority of the administered dose (61-83%) is excreted within 48 hours of dosing.[2]

-

Biliary Excretion: Studies involving bile duct cannulation in rats confirmed that bile is a major route of excretion, contributing significantly to the faecal output.

-

Excretion Balance: In rats, approximately 70-85% of the dose is excreted in the faeces (with 30-54% from bile), and a smaller portion, 8-17%, is found in the urine.[2] There are no significant sex-related differences in the excretion pattern.[2]

Table 3: Excretion of this compound in Rats (within 48 hours)

| Excretion Route | Percentage of Administered Dose | Species |

| Total Excreted | 61 - 83% | Rat |

| Faeces | 70 - 85% | Rat |

| Urine | 8 - 17% | Rat |

| Biliary (component of faecal) | 30 - 54% | Rat |

Experimental Protocols

The ADME data for this compound has been generated through a series of standardized toxicological studies, typically conducted in compliance with Good Laboratory Practice (GLP).[2]

General Workflow for an ADME Study```dot

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Fluxapyroxad Residues in Food

Introduction

Fluxapyroxad is a broad-spectrum fungicide belonging to the carboxamide class. Its mode of action involves the inhibition of succinate dehydrogenase (SQR) in the mitochondrial respiratory chain, which disrupts fungal respiration and growth.[1][2] Due to its widespread use in agriculture to control fungal diseases on cereals, fruits, and vegetables, regulatory bodies worldwide have established maximum residue limits (MRLs) to ensure food safety.[3][4]

The analysis of this compound residues often includes its key metabolites, such as M700F002, M700F008, and M700F048, as they can be present in significant amounts in plant and animal matrices and are considered for risk assessment purposes.[1][5][6][7] This document provides detailed protocols for the extraction, cleanup, and quantification of this compound and its metabolites in various food samples using modern analytical techniques.

QuEChERS Extraction with UPLC-MS/MS Analysis

This method is highly effective for a wide range of food matrices, including fruits, vegetables, and cereals, offering high throughput and sensitivity.[3][5][8][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure simplifies sample preparation significantly.[10]

Experimental Protocol

1.1. Sample Preparation and Homogenization

-

For high-moisture samples (e.g., apples, tomatoes, cucumbers), chop and homogenize a representative portion (approx. 1 kg) using a high-speed blender.

-

For dry samples (e.g., wheat, rice), grind to a fine powder using a laboratory mill.

-

Store homogenized samples at -20°C until analysis to prevent degradation.[11]

1.2. Extraction

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).[5][8][9]

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE centrifuge tube.

-

The d-SPE tube should contain a mixture of cleanup sorbents. For this compound analysis in most produce, a combination of primary secondary amine (PSA) to remove organic acids and octadecylsilane (C18) to remove non-polar interferences like lipids is effective.[5][8][12][13]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes to pellet the sorbent material.

1.4. UPLC-MS/MS Analysis

-

Carefully transfer the final cleaned extract into an autosampler vial.

-

Analyze the sample using a UPLC system coupled to a tandem mass spectrometer (MS/MS) operating in negative ion mode for the detection of this compound and its key metabolites.[5][8]

-

Instrumental Conditions (Typical):

-

UPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.[6]

-

Workflow Diagram: QuEChERS-UPLC-MS/MS

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effective Monitoring of this compound and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Nationwide Study of Residual Fate of this compound and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Residue Dissipation of this compound and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 11. Investigation of Residue Dissipation of this compound and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods [mdpi.com]

- 12. CN105675786A - Method for determining this compound residues in fruits and vegetables with GC-EI-MS (gas chromatography-electron ionization-mass spectrometry) - Google Patents [patents.google.com]

- 13. CN105717212A - GC-MS/MS method for determining this compound residues in fruits and vegetables - Google Patents [patents.google.com]

Application Notes and Protocols for QuEChERS Sample Preparation in Fluxapyroxad Extraction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the extraction of the fungicide fluxapyroxad from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique. The methodologies outlined herein are compiled from validated analytical studies, ensuring reliability and reproducibility for high-throughput laboratory settings. Quantitative data, including Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery rates in diverse food matrices, are presented in tabular format for straightforward comparison. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the procedure.

Introduction

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1] Accurate determination of its residue levels in food commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS method has emerged as a preferred sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3] This application note details an optimized QuEChERS protocol specifically for the extraction of this compound, followed by analysis using techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

Data Presentation

The following tables summarize the quantitative performance of the described QuEChERS method for this compound and its metabolites in various agricultural matrices.[4]

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (μg/kg) | Limit of Quantification (LOQ) (μg/kg) |

| This compound | < 0.14 | < 0.47 |

| Metabolite M700F002 | < 0.14 | < 0.47 |

| Metabolite M700F008 | < 0.14 | < 0.47 |

| Metabolite M700F048 | < 0.14 | < 0.47 |

Table 2: Recovery of this compound and its Metabolites in Spiked Matrices (n=5)

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cucumber | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 | |

| Tomato | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 | |

| Pepper | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 | |

| Grape | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 | |

| Apple | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 | |

| Wheat | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 | |

| Rice | 0.01 | 74.9 - 110.5 | ≤ 15.5 |

| 0.05 | 74.9 - 110.5 | ≤ 15.5 | |

| 0.1 | 74.9 - 110.5 | ≤ 15.5 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction of this compound from food matrices based on a validated and optimized QuEChERS protocol.[4]

Materials and Reagents

-

Solvents: Acetonitrile (ACN, HPLC or pesticide residue grade), Formic acid (FA, ~98%)

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

d-SPE Sorbent: Octadecylsilane (C18)

-

Equipment: High-speed blender/homogenizer, 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, Vortex mixer, Centrifuge, Micropipettes, Analytical balance.

Protocol Steps

1. Sample Homogenization:

- Weigh a representative portion of the laboratory sample.

- Chop or blend the sample until a homogeneous puree is obtained. For dry samples like cereals, it may be necessary to mill the sample into a fine powder.[5]

2. Extraction:

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

- For dry samples, add an appropriate amount of deionized water to achieve a high water content before proceeding.[5]

- Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).

- Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing of the sample and solvent.

3. Partitioning:

- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the centrifuge tube.

- Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.[6]

- Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (supernatant) from the solid and aqueous phases.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent. For this specific application for this compound, octadecylsilane (C18) is the recommended sorbent.[4] The amount of C18 can be optimized based on the matrix, but a common starting point is 50 mg.

- Cap the tube and shake vigorously for 30 seconds to 1 minute.

- Centrifuge for 2 minutes at a high speed to pellet the d-SPE sorbent.

5. Final Extract Preparation:

- Carefully transfer the cleaned supernatant into a vial for analysis.

- The extract is now ready for injection into an analytical instrument, such as a UPLC-MS/MS system, for the quantification of this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the QuEChERS protocol for this compound extraction.

Caption: QuEChERS workflow for this compound extraction.

References

- 1. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Effective Monitoring of this compound and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. testqual.com [testqual.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Application of Fluxapyroxad for Controlling Botrytis cinerea in Strawberries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a devastating disease affecting strawberry production worldwide, leading to significant yield and quality losses.[1][2][3] Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI) fungicide, has been a key tool in the management of this disease.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in controlling B. cinerea in strawberries, with a focus on research and development applications.

This compound's mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, which ultimately blocks spore germination, germ tube elongation, and mycelial growth of the target fungus.[4] However, the emergence of resistance in B. cinerea populations poses a significant threat to its efficacy, necessitating careful monitoring and strategic use.[1][2][3][5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound against Botrytis cinerea isolates from strawberries.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea (Mycelial Growth Inhibition)

| Geographic Origin | No. of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Key Findings | Reference |

| Shanghai, China (2020-2021) | 160 | 0.03 - 51.3 | 7.24 (overall); 0.18 ± 0.01 (sensitive population) | 27.78% resistant in 2020, increasing to 48.57% in 2021. Resistance associated with SdhB mutations. | [1][2][3] |

| Spain (2014-2016) | 580 | <0.01 - 4.19 | Not Reported | 12.9% of isolates showed resistance to this compound over the 3-year period. | [5] |

| Florida, USA | Not Specified | Not Reported | Not Reported | Cross-resistance observed between boscalid, this compound, and penthiopyrad in isolates with specific SdhB mutations. | [6] |

Table 2: Resistance Frequencies and Associated Mutations in Botrytis cinerea

| Location | Year(s) | Resistant Population (%) | Associated SdhB Mutations | Resistance Pattern | Reference |

| Shanghai, China | 2020 | 27.78% | N230I, P225F | N230I conferred resistance; P225F led to higher resistance. | [1][2][3] |

| Shanghai, China | 2021 | 48.57% | N230I, P225F | Increased frequency of resistant isolates. | [1][2][3] |

| Spain | 2014-2016 | 12.9% | H272Y, N230I | Pattern III (resistance to boscalid, this compound, penthiopyrad) associated with H272Y. Pattern IV (resistance to four SDHIs) associated with N230I. | [5] |

| Eastern United States | 3 seasons | 5.5% | H272Y, P225F, N230I | Pattern C (resistance to boscalid, this compound, penthiopyrad) associated with H272Y. Pattern D (resistance to four SDHIs) associated with P225F or N230I. | [7] |

| Florida, USA | Not Specified | Not Specified | BH272Y, BH272L, BN230I, BP225F | BH272Y conferred resistance to this compound. BH272L, BN230I, and BP225F mutations conferred high resistance to four SDHIs including this compound. | [6] |

Signaling Pathway and Mode of Action

This compound targets a critical step in the fungal respiratory process. The diagram below illustrates its mode of action.

Caption: Mode of action of this compound on the mitochondrial respiratory chain.

Experimental Protocols

The following are detailed protocols for key experiments related to the evaluation of this compound's efficacy against B. cinerea.

Protocol 1: Determination of EC50 Values using Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described in studies on fungicide resistance in B. cinerea.[1][2][3]

Objective: To determine the effective concentration of this compound that inhibits 50% of the mycelial growth (EC50) of B. cinerea isolates.

Materials:

-

Botrytis cinerea isolates

-

Potato Dextrose Agar (PDA)

-

Technical grade this compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile distilled water

-

Incubator

-

Cork borer (5 mm)

-

Micropipettes and sterile tips

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Fungicide Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

-

Amended Media Preparation:

-

Autoclave PDA and cool to 50-55°C in a water bath.

-

Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by adding the appropriate amount of stock solution to the molten PDA. The final concentration of DMSO should not exceed 1% (v/v) in the medium.

-

Pour approximately 20 mL of the amended PDA into each Petri dish.

-

-

Isolate Inoculation:

-

Culture B. cinerea isolates on PDA plates for 3-5 days at 20-22°C.

-

Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colony.

-

Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

-

-

Incubation: Incubate the plates in the dark at 20-22°C for 3-5 days.

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm).

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL this compound).

-

Determine the EC50 values by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

-

Caption: Workflow for EC50 determination of this compound against B. cinerea.

Protocol 2: Field Efficacy Trial for Gray Mold Control in Strawberries

This protocol is a generalized representation based on common practices in field research.[8][9]

Objective: To evaluate the efficacy of this compound in controlling gray mold on strawberries under field conditions.

Experimental Design:

-

Location: A field with a history of Botrytis cinerea infection.

-

Plot Design: Randomized complete block design with at least four replicates per treatment.

-

Plot Size: For example, 17.3 ft long with a buffer zone between plots.

-

Treatments:

-

Untreated control.

-

This compound at a specified application rate (e.g., 0.09 - 0.18 lbs a.i./A).[4]

-

Standard grower practice or other fungicide treatments for comparison.

-

Procedure:

-

Pre-application: One day prior to the first fungicide application, remove all ripe and diseased fruit to standardize the initial disease pressure.

-

Fungicide Application:

-

Apply treatments using a calibrated sprayer to ensure uniform coverage. Applications are typically made at 7- to 10-day intervals, starting from early bloom.

-

The number of applications will depend on the trial objectives and disease pressure.

-

-

Cultural Practices: Follow standard irrigation, fertilization, and other cultural practices for the region. If necessary, use overhead irrigation to create conditions favorable for disease development.

-

Disease Assessment:

-

Harvest ripe fruit from each plot at regular intervals (e.g., weekly).

-

Assess the incidence and severity of gray mold on the harvested fruit.

-

Disease incidence (%): (Number of infected fruit / Total number of fruit) x 100.

-

Disease severity: Can be rated on a scale (e.g., 0-4, where 0=no disease, 4= >50% of fruit surface affected).

-

-

Yield Assessment: Measure the total and marketable yield from each plot.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the treatments.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Resistance Profiles of Botrytis cinerea to this compound from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. Resistance to the SDHI Fungicides Boscalid, Fluopyram, this compound, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to Fluopyram, this compound, and Penthiopyrad in Botrytis cinerea from Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]

- 9. Efficacy of new and experimental biological fungicides against botrytis fruit rot in strawberry: a 2021 study | E-Journal of Entomology and Biologicals [ucanr.edu]

in vitro bioassay for testing fluxapyroxad efficacy against phytopathogens

Application Notes for In Vitro Bioassay of Fluxapyroxad

Introduction

This compound is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a cessation of energy production, ultimately resulting in fungal cell death.[1][4] These application notes provide a comprehensive guide for conducting in vitro bioassays to determine the efficacy of this compound against various phytopathogens.

Principle of the Bioassay

The in vitro bioassay for this compound efficacy is primarily based on the principle of mycelial growth inhibition. The phytopathogenic fungus is cultured on a nutrient medium amended with varying concentrations of this compound. The extent to which the fungicide inhibits the radial growth of the fungal colony is measured and used to calculate the effective concentration required to inhibit growth by 50% (EC50). This value serves as a key indicator of the fungicide's potency against a specific pathogen.

Applications

-

Fungicide Sensitivity Screening: Determining the baseline sensitivity of a phytopathogen population to this compound.

-

Resistance Monitoring: Tracking shifts in fungicide sensitivity within pathogen populations over time to detect the emergence of resistance.[1]

-

Comparative Efficacy Studies: Evaluating the relative effectiveness of this compound against different fungal species or in comparison to other fungicides.

-

Dose-Response Analysis: Establishing the relationship between this compound concentration and the degree of fungal inhibition.

Key Considerations

-

Aseptic Technique: Strict aseptic techniques are paramount to prevent contamination of the culture media and ensure the accuracy of the results.

-

Solvent Effects: this compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to the culture medium. A solvent control (medium with solvent but no fungicide) must be included to ensure the solvent itself does not inhibit fungal growth.

-

Incubation Conditions: The temperature and duration of incubation should be optimized for the specific phytopathogen being tested to ensure adequate growth in the control plates.

-

Replication: Each concentration, including the control, should be tested in multiple replicates (typically 3-5) to ensure the statistical validity of the results.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay on Fungicide-Amended Agar

This protocol details the most common method for evaluating the in vitro efficacy of this compound.

Materials

-

Pure culture of the target phytopathogen

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Sterile Petri dishes (90 mm diameter)

-

Sterile cork borer (5-7 mm diameter)

-

Sterile distilled water

-

Incubator

-

Caliper or ruler

Procedure

-

Preparation of Fungicide Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10,000 µg/mL).

-

-

Preparation of Fungicide-Amended Media:

-

Prepare the PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

-

Allow the autoclaved medium to cool to approximately 45-50°C in a water bath.

-

Prepare a series of dilutions from the this compound stock solution in sterile distilled water.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control by adding the same volume of DMSO without this compound and a negative control with no additions.

-

Thoroughly mix the amended media and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

-

-

Inoculation:

-

From the margin of an actively growing, young (3-7 days old) culture of the target phytopathogen, take mycelial plugs using a sterile cork borer.

-

Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Seal the Petri dishes with paraffin film and incubate them in the dark at the optimal temperature for the specific pathogen (e.g., 25°C).

-

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached approximately 80% of the plate diameter.

-

Calculate the average colony diameter for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average colony diameter of the control

-

T = Average colony diameter of the treatment

-

-

-

Perform a probit or logistic regression analysis of the inhibition data against the logarithm of the this compound concentration to determine the EC50 value.

-

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Phytopathogens

| Phytopathogen | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |

| Didymella applanata | 0.82 - 5.92 | 1.95 (2013 isolates), 3.24 (2017 isolates) | [1] |

| Sclerotinia sclerotiorum | 0.021 - 0.095 | - | [1] |

| Botrytis cinerea | 0.03 - 51.3 | 0.18 ± 0.01 | [1] |

| Rhizoctonia solani | 0.0101 - 0.130 | 0.0657 ± 0.0250 | [2] |

| Zymoseptoria tritici | 0.01 - 1.12 | 0.07 - 0.33 (depending on region) | [5] |

Mandatory Visualization

Caption: Experimental workflow for the in vitro bioassay of this compound.

Caption: Mode of action of this compound via inhibition of succinate dehydrogenase.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing fluxapyroxad application rates to minimize phytotoxicity

Welcome to the technical support center for optimizing fluxapyroxad application rates to minimize phytotoxicity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on phytotoxicity to assist in your research.

Introduction to this compound and Phytotoxicity

This compound is a broad-spectrum systemic fungicide belonging to the carboxamide class of chemicals. Its mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration prevents fungal growth and development, making this compound an effective tool for managing a wide range of plant diseases.

While highly effective against fungal pathogens, the application of any chemical substance to plants carries a potential risk of phytotoxicity, which is damage to the plant itself. Symptoms of phytotoxicity can range from mild, transient effects to severe and permanent damage, impacting experimental outcomes. Understanding the factors that influence phytotoxicity and adhering to best practices for application are crucial for successful research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound in your experiments.

| Issue | Possible Cause | Troubleshooting Steps |

| Yellowing or scorching of leaf margins after application. | High application rate, environmental stress (high temperature, drought), or application on a sensitive plant species. | 1. Immediately rinse the affected plants with clean water to remove excess residue. 2. Review the application rate and compare it with recommended rates for the specific plant species. 3. Assess environmental conditions during and after application. Avoid spraying in direct sunlight or when temperatures exceed 85°F (29°C).[1] 4. Conduct a small-scale test on a few plants before treating the entire experimental group, especially for new species or cultivars. |

| Stunted growth or distorted new leaves following treatment. | Systemic effects of this compound at a higher than optimal concentration for the specific plant. | 1. Cease further applications of this compound on the affected plants. 2. Ensure adequate irrigation and fertilization to support plant recovery. 3. For future experiments, reduce the application rate by 25-50% and observe the plant response. 4. Consider alternative application methods, such as soil drench instead of foliar spray, which may reduce direct contact with sensitive new growth. |

| No visible phytotoxicity, but a decrease in overall plant vigor or yield. | Sub-lethal phytotoxic effects that are not visually apparent but impact physiological processes. | 1. Review the experimental design to ensure that control groups (untreated) are properly maintained for comparison. 2. Measure physiological parameters such as photosynthetic rate or chlorophyll content to quantify the impact. 3. Evaluate the application frequency. Even at safe rates, repeated applications in a short period might lead to cumulative stress. |

| Inconsistent results with some plants showing damage and others not. | Uneven spray application, genetic variability within the plant population, or micro-environmental differences. | 1. Ensure the sprayer is properly calibrated to deliver a uniform spray volume. 2. If using a genetically diverse plant population, consider that some individuals may be more sensitive. 3. Assess for variations in light intensity, temperature, or air circulation within the experimental setup. |

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it relate to phytotoxicity?

A1: this compound inhibits the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. While the primary target is fungal SDH, high concentrations of this compound can potentially interfere with the plant's own mitochondrial respiration, leading to oxidative stress and phytotoxic symptoms.

Q2: Are there certain plant species that are more susceptible to this compound phytotoxicity?

A2: Yes, plant sensitivity to fungicides can vary. For instance, studies have reported that some ornamental species like Cornus florida (flowering dogwood) and Impatiens hawkeri (New Guinea impatiens) have shown significant injury in some trials.[2] It is always recommended to perform a small-scale test on a few plants before treating an entire crop or experimental group.

Q3: What are the common symptoms of this compound phytotoxicity?

A3: Common symptoms of phytotoxicity include chlorosis (yellowing of leaves), necrosis (tissue death, appearing as brown or black spots), leaf distortion (curling or twisting), and stunting of growth.[1] In severe cases, it can lead to defoliation and plant death.

Q4: Can environmental conditions influence the risk of phytotoxicity?

A4: Absolutely. High temperatures, high humidity, and intense sunlight can increase the risk of phytotoxicity.[1] Plants under drought stress are also more susceptible. It is best to apply this compound during cooler parts of the day, such as early morning or late evening.

Q5: How can I determine the optimal application rate for my specific experiment?

A5: The optimal rate depends on the plant species, growth stage, and environmental conditions. Start with the lowest recommended rate from the manufacturer or published literature. It is crucial to conduct a dose-response study on a small number of plants to determine the highest rate that does not cause phytotoxicity under your specific experimental conditions.

Data on this compound Phytotoxicity

The following tables summarize data from various studies on the phytotoxicity of this compound, often in combination with other fungicides like pyraclostrobin.

Table 1: Phytotoxicity of this compound on Various Crops

| Crop | Product (Active Ingredients) | Application Rate | Phytotoxicity Symptoms Observed | Reference |

| Cucumber | This compound 250 g/L + Pyraclostrobin 250 g/L 500 SC | Up to 1 ml/L (0.1%) | None observed. No leaf tip/surface injury, wilting, vein clearing, necrosis, epinasty, or hyponasty. | [3] |

| Wheat | This compound 167 g/l + Pyraclostrobin 333 g/l 500 SC | Up to 300 g ai/ha | None observed. No chlorosis, necrosis, epinasty, leaf injury, wilting, or hyponasty. | [4][5] |

| Mango | This compound 250g/l + Pyraclostrobin 250g/l 500 SC | Up to 4ml/l | None observed. No leaf tips/surface injury, wilting, necrosis, epinasty, or hyponasty. | [6] |

| Potato | This compound 333 FS | 0.08%, 0.1%, and 0.12% | None observed. No adverse effect on plant emergence. | [7] |

| Chilli | This compound 250 g/l + Pyraclostrobin 250 g/l 500 SC | Not specified | No phytotoxic effect was recorded even at a higher dose. | [8] |

Table 2: Phytotoxicity of this compound + Pyraclostrobin on Ornamental Species

| Plant Species | Product | Application Rates (fl oz per 100 gal) | Phytotoxicity Results | Reference |

| Aquilegia sp. (Columbine) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | Minimal or no injury in a minimum of 3 trials. | [2] |

| Cornus florida (Flowering Dogwood) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | Significant injury in one study. | [2][9] |

| Dianthus sp. (Carnation) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | No or minimal injury. | [9] |

| Hemerocallis sp. (Daylily) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | Minimal or no injury in a minimum of 3 trials. | [2] |

| Impatiens hawkeri (New Guinea Impatiens) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | Significant injury in one study. | [2] |

| Picea sp. (Spruce) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | Minimal or no injury in a minimum of 3 trials. | [2] |

| Pinus sp. (Pine) | Orkestra (this compound + pyraclostrobin) | 8, 16, 32 | Minimal or no injury in a minimum of 3 trials. | [2][9] |